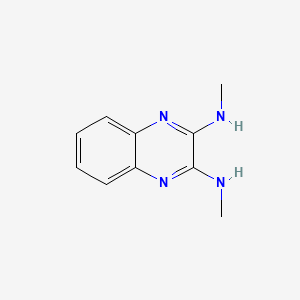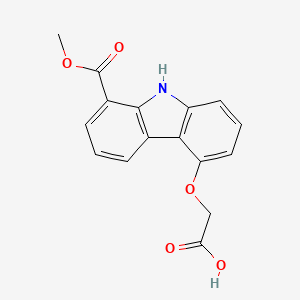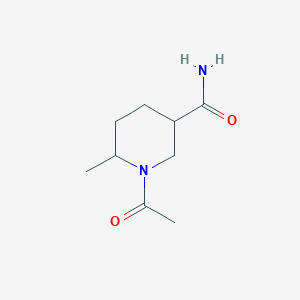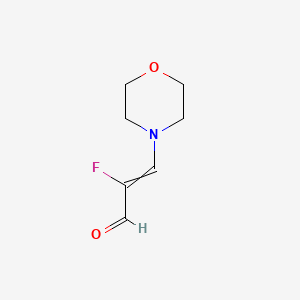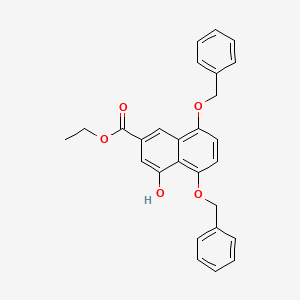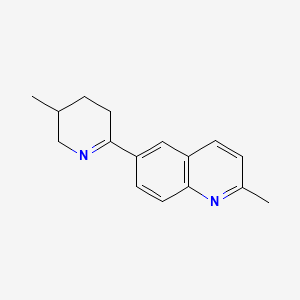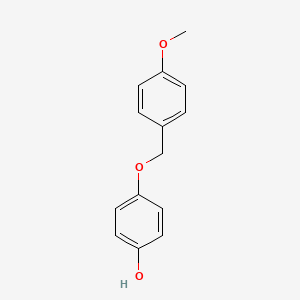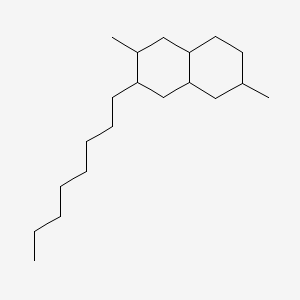
2,6-Dimethyl-3-n-octyldecahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-3-n-octyldecahydronaphthalene is a chemical compound with the molecular formula C20H38 and a molecular weight of 278.5157 g/mol . It is also known by other names such as 3,8-Dimethyl-4-n-octylbicyclo(4.4.0)decane and Decahydro-2,6-dimethyl-3-octylnaphthalene . This compound is a derivative of naphthalene, characterized by the presence of two methyl groups and an octyl group attached to a decahydronaphthalene structure.
Méthodes De Préparation
The synthesis of 2,6-Dimethyl-3-n-octyldecahydronaphthalene typically involves the hydrogenation of 2,6-Dimethyl-3-n-octylnaphthalene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures. The hydrogenation process converts the aromatic naphthalene ring into a saturated decahydronaphthalene structure . Industrial production methods may involve similar hydrogenation processes, optimized for large-scale production.
Analyse Des Réactions Chimiques
2,6-Dimethyl-3-n-octyldecahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to further saturate the molecule.
Applications De Recherche Scientifique
2,6-Dimethyl-3-n-octyldecahydronaphthalene has various applications in scientific research, including:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research may investigate its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It can be used as an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-3-n-octyldecahydronaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as oxidation or reduction. The molecular targets and pathways involved in its biological or medicinal applications would depend on the specific derivatives and their interactions with biological systems .
Comparaison Avec Des Composés Similaires
2,6-Dimethyl-3-n-octyldecahydronaphthalene can be compared with other similar compounds, such as:
2,6-Dimethyl-3-octyldecahydronaphthalene: Similar structure but different substitution pattern.
3,8-Dimethyl-4-n-octylbicyclo(4.4.0)decane: Another isomer with a different arrangement of the octyl group.
Decahydro-2,6-dimethyl-3-octylnaphthalene: A closely related compound with slight variations in the hydrogenation process.
Propriétés
Numéro CAS |
54964-85-1 |
|---|---|
Formule moléculaire |
C20H38 |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
2,6-dimethyl-3-octyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C20H38/c1-4-5-6-7-8-9-10-18-15-20-13-16(2)11-12-19(20)14-17(18)3/h16-20H,4-15H2,1-3H3 |
Clé InChI |
WYHUFBHZXGAZJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CC2CC(CCC2CC1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


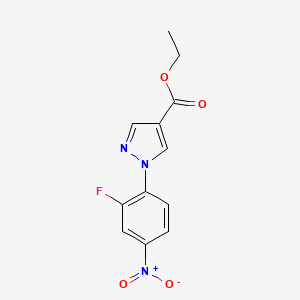
![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)

